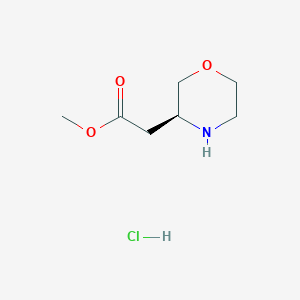

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

Description

BenchChem offers high-quality (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONGJCTTJXALT-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799443-47-2 | |

| Record name | 3-Morpholineacetic acid, methyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799443-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride?

An In-Depth Technical Guide to (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry. Possessing a defined stereocenter and a versatile functional handle, it serves as a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, stereoselective synthesis, and applications in drug development. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and discuss its role as a precursor to sophisticated target molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The molecule features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. The stereogenic center is located at the C-3 position, bearing a methyl acetate group. The "(S)" designation indicates the specific spatial arrangement of this substituent, a critical feature for achieving desired pharmacological activity in target molecules. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1]

-

Systematic Name: (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

-

Core Scaffold: Morpholine

-

Key Features:

-

(S)-stereochemistry at C-3.

-

Methyl ester functional group for further chemical modification.

-

Secondary amine within the morpholine ring, which is protonated in the hydrochloride salt form.

-

Physicochemical Data

While a specific CAS Number for (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not prominently indexed, its properties can be extrapolated from the closely related and well-documented precursor, (S)-morpholin-3-ylmethanol (CAS No: 211053-50-8).[2] The addition of the acetate group will increase the molecular weight and alter properties like boiling point and solubility.

| Property | Value (Estimated/Inferred) | Source / Justification |

| CAS Number | Not available | Not found in major chemical databases; likely generated and used in-situ. |

| Molecular Formula | C₇H₁₄ClNO₃ | Derived from the structure of the hydrochloride salt. |

| Molecular Weight | 195.64 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |

| Solubility | Soluble in water, methanol | The hydrochloride salt form significantly increases polarity and aqueous solubility.[1] |

| Melting Point | Not reported; expected to be higher than the free base | Salt formation increases lattice energy. The related (S)-morpholin-3-ylmethanol melts at 112°C. |

| Stereochemistry | (S)-enantiomer | The defined stereocenter is crucial for its utility in asymmetric synthesis.[1] |

Part 2: Synthesis and Stereochemical Control

Overview of Synthetic Strategies

The synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not explicitly detailed in readily available literature. However, a robust and logical pathway can be designed based on established methods for preparing chiral 3-substituted morpholines, which are key intermediates in the synthesis of drugs like Aprepitant.[3][4][5]

The primary challenge is the introduction and maintenance of the (S)-stereocenter. A common and effective strategy involves starting with a chiral precursor. A plausible route begins with the commercially available (S)-morpholin-3-ylmethanol. This approach leverages an existing, well-defined stereocenter, simplifying the synthetic challenge to a two-step functional group transformation.

Detailed Synthesis Protocol: From (S)-morpholin-3-ylmethanol

This protocol describes a two-step process: (1) Protection of the morpholine nitrogen, (2) Oxidation of the primary alcohol to a carboxylic acid followed by esterification, and (3) Deprotection and salt formation. The initial protection step is critical to prevent the secondary amine from interfering with the subsequent oxidation and esterification reactions.

Step 1: N-Boc Protection of (S)-morpholin-3-ylmethanol

-

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the morpholine nitrogen. It is stable to the planned oxidation and esterification conditions but can be cleanly removed under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt.

-

Procedure:

-

Dissolve (S)-morpholin-3-ylmethanol (1.0 eq) in dichloromethane (DCM, approx. 10 mL/g).

-

Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate as a crude oil, which can be used directly in the next step.

-

Step 2: Two-Step Oxidation and Esterification

-

Rationale: A Jones oxidation or a milder Swern/Dess-Martin oxidation could be used, but a two-step process involving a TEMPO-catalyzed oxidation to the carboxylic acid, followed by a standard Fischer esterification or carbodiimide-mediated coupling, provides a high-yielding and controlled route.

-

Procedure:

-

Dissolve the crude protected alcohol from Step 1 in a mixture of acetonitrile, water, and DCM.

-

Add TEMPO (0.1 eq) and sodium phosphate buffer to maintain a pH of ~7.

-

Slowly add sodium hypochlorite (bleach, 1.5 eq) while monitoring the temperature to keep it below 25°C.

-

Stir vigorously until the starting material is consumed (TLC/LC-MS).

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.

-

Dry the combined organic extracts and concentrate to yield the crude carboxylic acid.

-

Dissolve the crude acid in methanol. Add concentrated sulfuric acid (catalytic amount, ~5 mol%) and reflux for 4-6 hours.

-

Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

-

Dry and concentrate the organic extracts to yield crude (S)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: A strong acid is required to cleave the Boc group. Using a solution of HCl in an organic solvent like methanol or dioxane achieves both deprotection and the formation of the desired hydrochloride salt in a single, efficient step.

-

Procedure:

-

Dissolve the crude protected ester from Step 2 in anhydrous methanol or 1,4-dioxane.

-

Cool the solution to 0°C.

-

Bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in dioxane (3-4 eq) dropwise.

-

Stir at room temperature for 2-4 hours until deprotection is complete (TLC/LC-MS).

-

Concentrate the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether or hexane to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride.

-

Synthesis Workflow Diagram

Caption: Plausible synthetic route to the target compound.

Part 3: Applications in Medicinal Chemistry

The Morpholine Moiety in Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and oral bioavailability.[6] Its non-planar, "chair" conformation can also provide a rigid structural element to orient other functional groups for optimal interaction with biological targets.

Role as a Chiral Intermediate

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral building block. Its utility comes from the combination of three key features:

-

Defined Stereocenter: The (S)-configuration is often essential for the biological activity of the final drug, as enantiomers can have vastly different pharmacological or toxicological profiles.[1]

-

Nucleophilic Nitrogen: The secondary amine in the morpholine ring can be used as a point of attachment for further elaboration, forming amides, ureas, or undergoing reductive amination.

-

Ester Functionality: The methyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further derivatization.

This combination allows for the divergent synthesis of a wide range of complex molecules from a single, stereochemically defined intermediate.

Case Study: Precursor to Advanced Pharmaceutical Scaffolds

While this specific intermediate is not directly cited, structurally similar compounds are crucial for synthesizing modern drugs. For instance, the core of the antiemetic drug Aprepitant contains a 3-substituted morpholine ring.[5][7] Similarly, the investigational drug Osivelotor , for sickle cell disease, incorporates a (3S)-morpholinyl moiety.[8][9] The synthesis of these complex molecules relies on the availability of chiral morpholine intermediates to build out the required pharmacophore.

Logical Role as a Synthetic Precursor

Caption: Role as a versatile precursor in drug synthesis.

Part 4: Analytical Characterization and Quality Control

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the intermediate is paramount for its use in GMP (Good Manufacturing Practice) synthesis of APIs.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The spectrum should confirm the presence of all expected protons, including the methyl ester singlet (~3.7 ppm), the morpholine ring protons (multiplets between ~2.8-4.0 ppm), and the protons on the acetate side chain. The integration of these signals should correspond to the number of protons.

-

¹³C NMR (Carbon NMR): Should show the correct number of carbon signals, including the ester carbonyl (~170 ppm), the methyl ester carbon (~52 ppm), and the distinct carbons of the morpholine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the molecular ion peak [M+H]⁺ corresponding to the free base of the molecule.

Chiral Purity Assessment

The most critical quality control check is for enantiomeric excess (e.e.). This is typically performed using Chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

-

Objective: To separate and quantify the (S)- and (R)-enantiomers to determine the enantiomeric excess of the (S)-isomer.

-

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of heterocyclic compounds.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape for basic compounds like morpholines. A starting condition could be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Sample Preparation: Prepare a standard solution of the racemic compound to establish the retention times of both enantiomers. Prepare a solution of the (S)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Run the racemic standard to identify the peaks for the (R) and (S) enantiomers.

-

Run the sample.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100

-

For pharmaceutical intermediates, an e.e. of >99% is typically required.

-

-

Part 5: Safety, Handling, and Storage

Material Safety Data Sheet (MSDS) Summary

While a specific MSDS is not available, the safety profile can be inferred from the morpholine scaffold and general amine hydrochloride salts.[6][10][11]

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[11][12] | Wear appropriate PPE: chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[10][11] |

| Carcinogenicity | Morpholine itself is not classifiable as a human carcinogen (IARC Group 3). However, it can react with nitrites to form the carcinogen N-nitrosomorpholine (NMOR).[13] | Avoid contact with nitrosating agents. Store away from strong oxidizing agents. |

| Flammability | Not highly flammable as a solid salt, but the morpholine base is a flammable liquid.[6] | Keep away from heat, sparks, and open flames.[11] |

| Environmental Hazard | Keep away from drains and surface water.[10] | Dispose of waste in accordance with local, state, and federal regulations. |

Recommended Handling and Storage Procedures

-

Handling: Use personal protective equipment (PPE) as described above. Avoid creating dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and nitrites. The hydrochloride salt is hygroscopic and should be protected from moisture.

Part 6: Conclusion

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride represents a quintessential example of a modern chiral building block. While not a household name, its value lies in the precise stereochemical and functional information it carries, enabling the efficient and stereocontrolled synthesis of highly complex and potent drug molecules. Understanding its properties, synthesis, and handling is crucial for teams engaged in the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to effectively incorporate this and similar intermediates into their synthetic strategies, ultimately accelerating the path from chemical design to clinical reality.

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Hovione. (2016). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

ChemSynthesis. methyl 2-morpholin-4-yl-2-sulfanylideneacetate. [Link]

-

ResearchGate. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

-

Canada.ca. (2019, December 19). Hazardous substance assessment – Morpholine. [Link]

-

INCHEM. (1995). Morpholine (HSG 92, 1995). [Link]

-

ResearchGate. (2019). A Novel Method for Preparation of Linezolid. [Link]

-

European Patent Office. EP 3412665 B1 - SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. [Link]

-

Manus Aktteva Biopharma LLP. Intermediates of Aprepitant. [Link]

-

PubChem - NIH. Osivelotor. [Link]

-

precisionFDA. OSIVELOTOR. [Link]

Sources

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. 211053-50-8 Cas No. | (S)-Morpholin-3-ylmethanol | Matrix Scientific [matrixscientific.com]

- 3. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. manusaktteva.com [manusaktteva.com]

- 8. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. 211053-50-8|(S)-Morpholin-3-ylmethanol|BLD Pharm [bldpharm.com]

- 13. Morpholine (HSG 92, 1995) [inchem.org]

An In-depth Technical Guide to (S)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a morpholine ring and a methyl acetate group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The morpholine moiety, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in drug discovery, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The chiral center at the 3-position of the morpholine ring introduces stereospecificity, which is crucial for selective interactions with biological targets.

This technical guide provides a comprehensive overview of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, with a focus on its chemical identity, physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling information. While a specific CAS number for the (S)-enantiomer was not definitively identified in the available literature, this guide will leverage data from its corresponding (R)-enantiomer and related morpholine derivatives to provide a thorough and insightful resource for researchers.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in water | [2] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Table 1: Physicochemical Properties of (R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, expected to be similar for the (S)-enantiomer.

The hydrochloride salt form of this compound enhances its stability and solubility in aqueous media, which is a desirable characteristic for handling and for various applications in research and development.[2]

Synthesis of (S)-Methyl 2-(morpholin-3-yl)acetate Hydrochloride

A plausible and efficient synthetic route to (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride can be envisioned starting from the commercially available precursor, (S)-Morpholin-3-ylmethanol. This synthesis involves a two-step process: conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis and esterification.

Figure 1: Proposed synthetic workflow for (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride.

Experimental Protocol:

Step 1: Activation of the Hydroxyl Group

-

Dissolve (S)-Morpholin-3-ylmethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as triethylamine (1.2 eq).

-

Slowly add a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride (1.1 eq), to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated intermediate.

Step 2: Nucleophilic Substitution and Esterification

-

Dissolve the activated intermediate from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 eq) to the solution and heat the mixture, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into water, followed by extraction with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile intermediate.

-

Dissolve the crude nitrile in methanol saturated with hydrogen chloride gas.

-

Reflux the solution for several hours until the nitrile is completely converted to the methyl ester hydrochloride salt.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford pure (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride.

This proposed synthesis leverages well-established chemical transformations and is expected to be a high-yielding and scalable route to the target compound.

Applications in Drug Development

The (S)-Methyl 2-(morpholin-3-yl)acetate moiety is a valuable building block for the synthesis of novel pharmaceutical agents. Its utility stems from the combination of the pharmacologically relevant morpholine scaffold and the synthetically versatile methyl ester group.

1. Chiral Building Block for Asymmetric Synthesis:

The stereocenter at the 3-position of the morpholine ring is of paramount importance in the design of chiral drugs. Enantiomerically pure building blocks like (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride are essential for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

2. Incorporation into Biologically Active Molecules:

The morpholine ring is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties. For instance, the antibiotic Linezolid contains a morpholine ring, which contributes to its antibacterial activity.[3] The title compound can be used as a starting material to introduce the (S)-morpholin-3-yl)acetic acid scaffold into larger molecules, potentially leading to new drug candidates with diverse biological activities. The synthesis of complex molecules often relies on the availability of such functionalized intermediates.[4]

3. Lead Optimization in Medicinal Chemistry:

During the lead optimization phase of drug discovery, medicinal chemists often synthesize a library of analogues of a lead compound to improve its potency, selectivity, and pharmacokinetic profile. (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride can serve as a key intermediate for creating a series of derivatives where the methyl ester can be converted to other functional groups, such as amides or carboxylic acids, to explore the structure-activity relationship.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is not available, information from the (R)-enantiomer and the parent morpholine molecule can be used to establish safe handling procedures.

Hazard Identification:

Based on the data for the (R)-enantiomer, the compound is expected to have the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The parent compound, morpholine, is a corrosive liquid.[5] While the hydrochloride salt of the ester is a solid, caution should still be exercised.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Spill Response: In case of a spill, avoid generating dust.[6] Carefully sweep up the solid material and place it in a sealed container for disposal.

-

First Aid:

Storage:

Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Conclusion

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a valuable and versatile chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and favorable physicochemical properties make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, potential applications, and essential safety and handling information to aid researchers in its effective and safe utilization. As with any chemical, it is imperative to consult a specific Safety Data Sheet if one becomes available and to always follow good laboratory practices.

References

-

PubChem. Osivelotor. National Institutes of Health. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PMC. Developing HME-Based Drug Products Using Emerging Science: a Fast-Track Roadmap from Concept to Clinical Batch. National Institutes of Health. Available at: [Link]

-

PubChem. Morpholine. National Institutes of Health. Available at: [Link]

-

Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. Available at: [Link]

-

ResearchGate. (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Available at: [Link]

-

Duke Safety. Safe Handling of Hazardous Drugs. Duke University. Available at: [Link]

Sources

- 1. 1217685-44-3|(R)-Methyl 2-(morpholin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. safety.duke.edu [safety.duke.edu]

Foreword: The Strategic Value of Chiral Morpholine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

To the discerning researcher, the morpholine ring is more than a simple heterocycle; it is a privileged scaffold, a testament to nature's efficiency and a cornerstone of modern medicinal chemistry.[1][2] Its inherent stability, favorable pharmacokinetic profile, and capacity for precise molecular interactions have cemented its role in a plethora of therapeutic agents. The introduction of a chiral center, as seen in (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, elevates this scaffold from a mere structural component to a sophisticated tool for stereospecific drug design. This guide is crafted not as a static data sheet, but as a dynamic analytical framework for researchers and drug development professionals. It aims to provide a comprehensive understanding of the core physicochemical properties of this valuable building block, blending established data from analogous structures with predictive insights and robust experimental methodologies. The focus is not just on what the properties are, but why they are, and how they can be reliably determined and leveraged in a drug development program.

Chemical Identity and Structural Elucidation

A thorough understanding of a molecule's identity and three-dimensional structure is the bedrock of all subsequent physicochemical and biological investigations.

Nomenclature and Identification

| Property | Value | Source |

| Systematic Name | (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride | - |

| CAS Number | 1799443-47-2 | - |

| Molecular Formula | C₇H₁₄ClNO₃ | - |

| Molecular Weight | 195.64 g/mol | - |

| SMILES | O=C(OC)C[C@@H]1NCCOC1.[H]Cl | - |

Structural Features and Conformational Analysis

The structure of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is characterized by a saturated six-membered morpholine ring with a methyl acetate substituent at the chiral C-3 position. The presence of the hydrochloride salt signifies that the secondary amine within the morpholine ring is protonated.

-

Stereochemistry: The "(S)" designation indicates a specific three-dimensional arrangement at the C-3 carbon, which is critical for its intended interactions with chiral biological targets.

-

Conformational Isomerism: The morpholine ring typically adopts a stable chair conformation to minimize steric strain. In the protonated form, this conformation is expected to be the predominant species in solution.[3] This has direct implications for the observed NMR coupling constants and the spatial orientation of the methyl acetate side chain.

Caption: 2D structure of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride.

Physicochemical Properties: Predicted and Analog-Derived Data

While specific experimental data for this compound is not widely published, a robust physicochemical profile can be constructed based on the properties of its constituent moieties and closely related analogs. This predictive approach is a cornerstone of early-phase drug development, enabling informed decisions before significant resource investment.

| Property | Predicted/Analog-Derived Value | Rationale and Key Considerations |

| Appearance | White to off-white solid | Typical appearance for amine hydrochloride salts. |

| Melting Point | Likely >150 °C | Amine hydrochloride salts are ionic and generally have higher melting points than their corresponding free bases. For comparison, the free base of a related compound, (S)-Morpholin-3-ylmethanol, melts at 112 °C.[3] |

| Solubility | High solubility in water | The hydrochloride salt form significantly increases aqueous solubility. Morpholin-3-yl-acetic acid hydrochloride is noted for its excellent water solubility.[4] Limited solubility is expected in non-polar organic solvents. |

| pKa | ~7.5 - 8.5 | The pKa of the conjugate acid of morpholine is approximately 8.36.[5] The electron-withdrawing effect of the methyl acetate group at the 3-position is expected to slightly lower the pKa of the morpholinium ion. |

| LogP (Octanol/Water) | < 0 | The free base has a predicted LogP of -0.7.[5] The hydrochloride salt will be significantly more hydrophilic, resulting in a lower LogP value. |

| Hygroscopicity | Likely hygroscopic | Morpholine itself is a hygroscopic liquid, and many amine hydrochloride salts tend to absorb moisture from the atmosphere.[6] |

Analytical Characterization: Methodologies and Expected Outcomes

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution.

-

Expected ¹H NMR Spectrum (in D₂O, 400 MHz):

-

Morpholine Ring Protons (6H): A series of complex multiplets between δ 2.8 and 4.0 ppm. The protons on carbons adjacent to the oxygen (C2, C6) will be deshielded and appear further downfield compared to those adjacent to the protonated nitrogen (C3, C5).[7][8]

-

Methyl Ester Protons (3H): A sharp singlet around δ 3.7 ppm.

-

Methylene Acetate Protons (2H): A multiplet (likely a doublet of doublets) coupled to the proton on the chiral center (C3), expected around δ 2.5-2.8 ppm.

-

NH Proton: In a protic solvent like D₂O, this proton will exchange with the solvent and will likely not be observed.

-

-

Expected ¹³C NMR Spectrum (in D₂O, 100 MHz):

-

Ester Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

Morpholine C-O Carbons (C2, C6): Resonances around δ 65-70 ppm.[2]

-

Morpholine C-N Carbons (C3, C5): Signals in the region of δ 45-55 ppm. The C3 carbon, bearing the substituent, will have a distinct chemical shift from C5.[2]

-

Methyl Ester Carbon: A signal around δ 52 ppm.

-

Methylene Acetate Carbon: A signal around δ 35-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Mass Spectrum (ESI+):

-

Molecular Ion: The primary observation in the positive ion mode will be the molecular ion of the free base, [M+H]⁺, at m/z 160.09.

-

Fragmentation: Characteristic fragmentation of the morpholine ring is expected.[9] Common fragmentation pathways involve the loss of small neutral molecules and cleavage of the ring.

-

Caption: Predicted ESI-MS fragmentation pathway.

Key Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride. These are generalized procedures and may require optimization.

Proposed Synthesis Workflow

A plausible synthetic route involves the N-alkylation of (S)-3-morpholinemethanol followed by oxidation and esterification, or a more direct approach starting from a suitable morpholine precursor. A common method for similar structures involves the reaction of a morpholine derivative with an appropriate electrophile.

Caption: A proposed workflow for the synthesis.

Protocol for Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Causality: DSC is a highly accurate method for determining the melting point and identifying potential polymorphic transitions or the presence of solvates.[10]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed pan is used as a reference.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for predicting oral bioavailability.[11]

-

Sample Preparation: Add an excess amount of the compound to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol for Hygroscopicity Assessment (Gravimetric Vapor Sorption - GVS)

Causality: GVS provides a detailed profile of a material's moisture sorption and desorption behavior, which is crucial for determining its stability and handling requirements.[12][13]

-

Sample Preparation: Place a known mass of the pre-dried compound into the GVS instrument.

-

Instrument Program: Subject the sample to a pre-defined program of varying relative humidity (RH) at a constant temperature (e.g., 25 °C). A typical program might ramp from 0% to 90% RH and back down in 10% increments.

-

Data Collection: The instrument continuously measures the change in mass of the sample as it absorbs or desorbs water.

-

Data Analysis: The results are plotted as a change in mass versus RH. The hygroscopicity can then be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Stability, Storage, and Handling

Given the predicted hygroscopic nature of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, appropriate storage and handling are paramount to maintain its integrity.

-

Storage: The compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from atmospheric moisture and oxygen.

-

Handling: When handling the compound, it is advisable to work in a glove box or a low-humidity environment to minimize water absorption.

Conclusion

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry. While a complete, experimentally-derived physicochemical profile is not yet publicly available, a comprehensive understanding of its expected properties can be achieved through the analysis of its structural features and data from analogous compounds. This guide provides the necessary framework for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery endeavors, with a clear understanding of the methodologies required to validate its key physicochemical parameters. The insights provided herein should empower scientists to unlock the full potential of this promising morpholine derivative.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

Kallam, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(11), 3352-3358. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

- Not available.

- Not available.

-

PubChem. (n.d.). Morpholine-3-acetic acid methyl ester. Retrieved from [Link]

- Not available.

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

-

ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

-

Frizzo, C. P., et al. (2012). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 17(12), 14667-14676. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

-

Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Morpholine-3-acetic acid methyl ester | C7H13NO3 | CID 44890820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. researchgate.net [researchgate.net]

Foreword: The Morpholine Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Potential Mechanisms of Action of Substituted Morpholines

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular architecture. Among the pantheon of heterocyclic scaffolds, the morpholine ring stands out for its remarkable utility and prevalence in medicinal chemistry.[1] Its unique combination of a well-balanced lipophilic–hydrophilic profile, a weakly basic nitrogen atom that confers a pKa value near physiological pH, and the presence of a hydrogen bond-accepting oxygen atom makes it a "privileged structure."[2] These physicochemical properties often bestow favorable pharmacokinetic (PK) and pharmacodynamic (PD) characteristics, enhancing solubility, metabolic stability, and brain permeability.[2][3]

The versatility of the morpholine moiety is evidenced by its incorporation into a wide array of approved drugs with diverse biological activities, from anticancer agents and antidepressants to antifungals and antibiotics.[4][5] This guide eschews a simple cataloging of these compounds. Instead, as a Senior Application Scientist, my objective is to provide a deep, mechanistic exploration into how these substituted morpholines function at the molecular level. We will dissect the causality behind the experimental workflows used to elucidate these mechanisms, grounding our discussion in the principles of scientific integrity and self-validating protocols. This document is designed not merely to inform, but to equip you with the foundational understanding required to innovate within this fertile area of drug discovery.

Section 1: Enzyme Inhibition - A Primary Modality of Action

The targeted inhibition of enzymes is a cornerstone of modern pharmacology. Substituted morpholines are frequently integral components of potent and selective enzyme inhibitors. The morpholine ring can serve as a critical pharmacophore, engaging in key hydrogen bonds or hydrophobic interactions within an enzyme's active site, or it can function as a versatile scaffold to correctly orient other functional groups for optimal binding.[2]

Case Study 1.1: Kinase Inhibition - Gefitinib and the EGFR Signaling Pathway

Mechanistic Overview: Gefitinib (Iressa®) is a prime example of a morpholine-containing drug that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] In many non-small cell lung cancers, EGFR is overexpressed and constitutively active, driving uncontrolled cell proliferation. Gefitinib acts by competitively inhibiting the binding of adenosine triphosphate (ATP) to the kinase domain of EGFR.[8] This blockade prevents the receptor's autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[8][9][10] The morpholine group in Gefitinib is crucial for its solubility and pharmacokinetic properties, enabling effective oral administration.

Experimental Workflow for Elucidating Kinase Inhibition:

The process of identifying and characterizing a kinase inhibitor like Gefitinib is a multi-stage, self-validating system.

-

High-Throughput Screening (HTS): The initial discovery phase involves screening a large compound library against the target kinase.

-

Protocol: A typical HTS assay for a kinase like EGFR involves incubating the purified enzyme with a specific peptide substrate, ATP, and the test compound. The extent of peptide phosphorylation is then measured, often using fluorescence- or luminescence-based detection methods.

-

Causality: This step is designed for speed and scale to identify a broad set of initial "hits" that modulate enzyme activity.[11] It answers the primary question: "Does the compound interact with the target?"

-

-

Potency Determination (IC₅₀): Hits from the HTS are confirmed and quantified.

-

Protocol: A concentration-response curve is generated by testing the compound across a range of concentrations (typically using a serial dilution). The concentration at which 50% of the enzyme's activity is inhibited is determined as the IC₅₀ value.

-

Causality: The IC₅₀ provides a quantitative measure of the compound's potency, which is critical for initial structure-activity relationship (SAR) analysis and for prioritizing compounds for further study.[12]

-

-

Mechanism of Action (MOA) Studies: These kinetic assays determine how the compound inhibits the enzyme.

-

Protocol: Enzyme kinetics are studied by measuring the reaction rate at various concentrations of both the substrate (ATP) and the inhibitor. The data are then plotted using methods like Lineweaver-Burk or Michaelis-Menten plots.

-

Causality: By systematically varying the substrate concentration, one can distinguish between different inhibition modalities.[12] For a competitive inhibitor like Gefitinib, increasing the ATP concentration will overcome the inhibition, resulting in a change in the apparent Kₘ but not the Vₘₐₓ. This confirms that the inhibitor and substrate are competing for the same binding site.

-

-

Structural Elucidation:

-

Protocol: X-ray crystallography is used to solve the three-dimensional structure of the kinase domain in complex with the inhibitor.

-

Causality: This provides the ultimate visual confirmation of the binding mode, revealing the specific amino acid residues that interact with the inhibitor and validating the kinetic data.[13] It offers invaluable insights for rational, structure-based drug design to improve potency and selectivity.

-

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Case Study 1.2: Sterol Biosynthesis Inhibition - Amorolfine & Fenpropimorph

Mechanistic Overview: Several substituted morpholines are potent antifungal agents used in agriculture (Fenpropimorph) and medicine (Amorolfine).[5][14] Their mechanism relies on the disruption of the ergosterol biosynthesis pathway, which is unique to fungi and essential for their cell membrane integrity.[15][16][17] These compounds specifically inhibit two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[15][17][18][19] This dual inhibition leads to a depletion of ergosterol and a cytotoxic accumulation of aberrant sterol precursors (e.g., ignosterol), which compromise membrane function and lead to fungal cell death.[15]

Experimental Workflow for Elucidating Sterol Biosynthesis Inhibition:

-

Antifungal Susceptibility Testing: The first step is to establish the compound's biological activity.

-

Protocol: The Minimum Inhibitory Concentration (MIC) is determined using standardized broth microdilution assays (e.g., CLSI guidelines). The compound is tested against a panel of clinically relevant fungal species.

-

Causality: This provides a baseline measure of antifungal potency and spectrum of activity.

-

-

Sterol Profile Analysis: This is the key experiment to confirm the specific pathway being targeted.

-

Protocol: Fungal cells are cultured with and without the inhibitor. After incubation, the lipids are extracted, and the sterol composition is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality: This method provides direct biochemical evidence of the mechanism. A specific signature of ergosterol depletion and a concurrent build-up of the substrate for the inhibited enzyme (e.g., ignosterol) confirms the targeting of the sterol biosynthesis pathway.

-

-

In Vitro Enzyme Assays: To prove direct enzyme inhibition.

-

Protocol: Assays are performed using purified recombinant enzymes or microsomal fractions containing Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase. The conversion of a radiolabeled or fluorescent substrate is measured in the presence of the inhibitor.

-

Causality: This confirms that the compound directly interacts with and inhibits the target enzymes, ruling out indirect effects on the pathway.

-

Caption: Ergosterol biosynthesis pathway showing inhibition points.

Section 2: Receptor & Transporter Modulation in the CNS

The morpholine ring is a valuable scaffold for developing drugs that target the Central Nervous System (CNS) due to its ability to improve properties like blood-brain barrier penetration.[2][20]

Case Study 2.1: Neurotransmitter Reuptake Inhibition - Reboxetine

Mechanistic Overview: Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[21][22] Its therapeutic effect is derived from its ability to bind to the norepinephrine transporter (NET) on presynaptic neurons.[23] This binding blocks the reabsorption of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling.[24] The substituted morpholine core of Reboxetine is essential for its high affinity and selectivity for the NET.

Experimental Workflow for Characterizing a Reuptake Inhibitor:

-

Binding Affinity Assays: To determine if the compound binds to the target transporter.

-

Protocol: Radioligand binding assays are performed using cell membranes prepared from cells overexpressing the human NET. The ability of the test compound (Reboxetine) to displace a known high-affinity radioligand for the NET is measured. The result is expressed as the inhibition constant (Kᵢ).

-

Causality: This experiment directly measures the physical interaction and binding affinity between the compound and its target. A low Kᵢ value indicates high binding affinity. A panel of assays against other transporters (e.g., for serotonin, dopamine) is run concurrently to establish selectivity.

-

-

Functional Uptake Assays: To confirm that binding translates to functional inhibition.

-

Protocol: This assay uses synaptosomes (isolated nerve terminals) or cultured cells expressing NET. These are incubated with a radiolabeled neurotransmitter ([³H]-norepinephrine) and the test compound. The amount of radioactivity taken up by the cells is measured.

-

Causality: This is a crucial functional validation. It demonstrates that the compound's binding to the transporter actively prevents it from performing its function—transporting the neurotransmitter back into the cell.

-

-

In Vivo Microdialysis: To verify the mechanism in a living system.

-

Protocol: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., the hippocampus) of a conscious, freely moving animal. The probe collects samples of the extracellular fluid, which are then analyzed by HPLC to measure neurotransmitter levels before and after systemic administration of the drug.

-

Causality: This provides the most compelling evidence for the proposed mechanism of action in a physiological context, directly showing that the drug increases the concentration of the target neurotransmitter in the brain.

-

Caption: Noradrenergic synapse showing Reboxetine blocking the NET.

Section 3: Protein Synthesis Inhibition

Targeting the bacterial ribosome is a classic and effective antibacterial strategy. The structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes allow for selective toxicity.

Case Study 3.1: Initiation Complex Blockade - Linezolid

Mechanistic Overview: Linezolid is the first clinically approved member of the oxazolidinone class of antibiotics, notable for its activity against multi-drug resistant Gram-positive bacteria like MRSA and VRE. The molecule contains a critical morpholine ring. Its mechanism is unique among ribosome-targeting antibiotics.[25] Linezolid binds to the 23S ribosomal RNA component of the 50S large subunit.[26][27][28] This binding action physically obstructs the formation of the functional 70S initiation complex, a prerequisite for the start of protein synthesis.[26][29] By preventing this very first step, it effectively halts all downstream protein production.[26]

Experimental Workflow for Characterizing a Protein Synthesis Inhibitor:

-

Antimicrobial Susceptibility Testing (MIC): As with antifungals, this establishes the compound's potency and spectrum against a panel of pathogenic bacteria.

-

In Vitro Translation Assay: To confirm inhibition of protein synthesis.

-

Protocol: A cell-free translation system is used, containing bacterial ribosomes, mRNA (e.g., encoding luciferase), amino acids (one of which is radiolabeled, like ³⁵S-methionine), and necessary cofactors. The amount of newly synthesized, radiolabeled protein is measured in the presence and absence of Linezolid.

-

Causality: This directly demonstrates that the compound inhibits the core protein synthesis machinery of the bacteria.

-

-

Ribosome Binding and Footprinting Assays: To identify the specific binding site.

-

Protocol: Ribosome footprinting involves binding the drug to the ribosome and then using enzymes (like RNases) or chemical probes to cleave the rRNA. The drug protects its binding site from cleavage. The resulting RNA fragments are analyzed by reverse transcription and gel electrophoresis to map the precise location of the binding site on the 23S rRNA.

-

Causality: This provides high-resolution evidence of the drug's direct binding target on the ribosome, confirming the unique mechanism of action and distinguishing it from other ribosome-targeting antibiotics.

-

Caption: Linezolid inhibits bacterial protein synthesis.

Summary of Quantitative Data

The following table summarizes key quantitative metrics for the discussed substituted morpholine drugs, illustrating their potency against their respective targets.

| Compound | Drug Class | Target | Key Parameter | Value | Reference |

| Gefitinib | Anticancer | EGFR Tyrosine Kinase | IC₅₀ | 33-118 nM | [8] |

| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) | Kᵢ | 1.1 nM | [23] |

| Amorolfine | Antifungal | Sterol Biosynthesis | MIC (vs. T. rubrum) | 0.001-0.03 µg/mL | [15] |

| Linezolid | Antibiotic | Bacterial Ribosome | MIC₉₀ (vs. S. aureus) | 4 µg/mL | [26] |

Conclusion

The substituted morpholine is far more than a passive molecular scaffold; it is an active and often essential contributor to therapeutic efficacy. Through its ability to confer advantageous physicochemical properties and engage in specific, high-affinity interactions, it has enabled the development of drugs that operate through diverse and potent mechanisms of action. As demonstrated through the case studies of Gefitinib, Reboxetine, Amorolfine, and Linezolid, the morpholine moiety is a key player in enzyme inhibition, neurotransmitter transporter modulation, and the disruption of bacterial protein synthesis. The rigorous, multi-step experimental workflows detailed herein—from high-throughput screening and kinetic analysis to direct biochemical and in vivo validation—represent the gold standard for elucidating these mechanisms. Understanding this interplay between molecular structure, biological function, and experimental validation is paramount for any scientist dedicated to the rational design of the next generation of therapeutics.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

-

Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

-

De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]

-

Morpholine & Substituted Morpholines supplier. Hainan Sincere Industries. Available at: [Link]

-

Preclinical data and mode of action of amorolfine. Dermatology. Available at: [Link]

-

Fenpropimorph. Wikipedia. Available at: [Link]

-

Gefitinib. Wikipedia. Available at: [Link]

-

Linezolid. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Reboxetine: the first selective noradrenaline re-uptake inhibitor. Der Nervenarzt. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine. Available at: [Link]

-

fenpropimorph (188). Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Reboxetine. Wikipedia. Available at: [Link]

-

What is the mechanism of Amorolfine Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

-

Linezolid. Wikipedia. Available at: [Link]

-

What is the mechanism of Linezolid? Patsnap Synapse. Available at: [Link]

-

What is the mechanism of Gefitinib? Patsnap Synapse. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

Mechanisms of action of reboxetine. ResearchGate. Available at: [Link]

-

In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Fenpropimorph (Ref: CGA 101031). AERU - University of Hertfordshire. Available at: [Link]

-

Linezolid: a review of its properties, function, and use in critical care. Annals of Intensive Care. Available at: [Link]

-

What is Reboxetine Mesilate used for? Patsnap Synapse. Available at: [Link]

-

bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available at: [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Available at: [Link]

-

Pharmacology of Amorolfine; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

-

Computational and Experimental insights into Understanding Small Molecule-Enzyme Interactions. Research Square. Available at: [Link]

-

Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. WUR eDepot. Available at: [Link]

-

Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections. Drugs. Available at: [Link]

-

Linezolid mechanism of action. YouTube. Available at: [Link]

-

Mechanism of action of gefitinib. ResearchGate. Available at: [Link]

-

The Promises and Pitfalls of Reboxetine. Journal of Psychopharmacology. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Gefitinib - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 15. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fao.org [fao.org]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Reboxetine - Wikipedia [en.wikipedia.org]

- 23. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 25. Linezolid - Wikipedia [en.wikipedia.org]

- 26. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. dovepress.com [dovepress.com]

- 28. youtube.com [youtube.com]

- 29. What is the mechanism of Linezolid? [synapse.patsnap.com]

Biological activity of chiral 3-substituted morpholine esters

An In-depth Technical Guide to the Biological Activity of Chiral 3-Substituted Morpholine Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which often impart improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to drug candidates.[1] The introduction of a stereocenter, particularly at the 3-position, creates an opportunity for stereospecific interactions with biological targets, a cornerstone of modern drug design. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of chiral 3-substituted morpholine esters. We will delve into the mechanistic underpinnings of their anticancer activity, with a particular focus on the inhibition of the mTOR signaling pathway, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

The Morpholine Scaffold: A Staple in Modern Medicinal Chemistry

The six-membered morpholine heterocycle, containing both an amine and an ether functional group, is a common feature in a wide array of approved drugs and clinical candidates.[2][3] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition by biological targets. The nitrogen atom provides a basic center that can be crucial for salt formation and aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor. These properties make morpholine a versatile building block in the development of therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6]

The Critical Role of Chirality at the 3-Position

Chirality is a fundamental aspect of drug action. The differential interaction of enantiomers with a chiral biological environment (such as an enzyme active site or a receptor) can lead to significant differences in potency, efficacy, and toxicity.[7] For 3-substituted morpholines, the stereocenter adjacent to the nitrogen atom directly influences the three-dimensional shape of the molecule and the presentation of the substituent to its biological target. An enantiomerically pure compound offers a more defined structure-activity relationship and a potentially superior therapeutic window compared to a racemic mixture. As such, the development of robust stereoselective synthetic methods is paramount.

Enantioselective Synthesis of Chiral 3-Substituted Morpholine Esters

The synthesis of enantiomerically pure 3-substituted morpholines is an active area of research. Strategies often involve either the use of a chiral starting material or the application of an asymmetric catalyst to control the formation of the key stereocenter.

Synthetic Strategies Overview

Several powerful methods have been developed for the asymmetric synthesis of chiral morpholines:

-

Starting from Chiral Amino Alcohols: This is a common and effective approach where the stereocenter is pre-installed in the starting material, typically an enantiopure amino alcohol derived from an amino acid. Subsequent cyclization reactions then form the morpholine ring.[3][4]

-

Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation of unsaturated dehydromorpholine precursors is a highly efficient, atom-economical method to install the stereocenter after the ring has been formed.[8]

-

One-Pot Tandem Reactions: Efficient one-pot procedures, such as tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, allow for the rapid construction of chiral 3-substituted morpholines from simple starting materials.[8]

-

Cyclization of Epoxides and Aziridines: Ring-opening of chiral epoxides or aziridines with appropriate nucleophiles followed by cyclization is another established route to enantiomerically pure morpholines.[2]

The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morpholine synthesis [organic-chemistry.org]

The Chiral Morpholine Scaffold: From Serendipitous Discovery to Privileged Core in Modern Drug Design

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties.[1] When chirality is introduced, the resulting scaffold becomes a powerful tool for creating stereochemically defined molecules with enhanced potency, selectivity, and drug-like characteristics. This guide provides an in-depth exploration of the discovery and background of chiral morpholine scaffolds. We will trace their evolution from early, simpler pharmaceuticals to their current status as a "privileged" core in complex, modern therapeutics. This analysis covers the fundamental principles of their utility, key synthetic strategies developed for their stereocontrolled construction, and detailed case studies of their application in blockbuster drugs, offering researchers and scientists a comprehensive understanding of this vital chemical motif.

The Strategic Advantage of the Chiral Morpholine Core

In the quest for novel therapeutics, the molecular architecture of a drug candidate is paramount. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is frequently employed by medicinal chemists to impart advantageous properties onto a molecule.[2] These include improved aqueous solubility, metabolic stability, and a favorable safety profile.[1]

The introduction of stereocenters into the morpholine ring elevates its utility significantly. Chirality is fundamental to biology; receptors, enzymes, and other biological targets are themselves chiral, meaning they interact differently with the enantiomers of a drug molecule. The precise three-dimensional arrangement of atoms in a chiral morpholine scaffold is often crucial for therapeutic efficacy and safety.[3] This has led to its designation as a privileged scaffold —a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification of its substituents.[1][2]

The key attributes that underpin the success of chiral morpholines in drug design include:

-

Optimized Physicochemical Properties: The morpholine nitrogen has a reduced pKa compared to other cyclic amines, which, combined with the hydrogen-bond accepting capability of the oxygen atom, provides a well-balanced lipophilic-hydrophilic profile. This enhances solubility and can improve permeability across biological membranes like the blood-brain barrier (BBB).[4][5]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modulation: The scaffold often serves as a metabolic "soft spot" shield, increasing a drug's stability and half-life. Structurally, it acts as a rigid and conformationally defined linker, positioning key pharmacophoric groups in the optimal orientation for binding to a biological target.[1][4]

-

Synthetic Accessibility: A variety of robust synthetic methodologies have been developed, allowing for the efficient and stereocontrolled construction of diverse morpholine derivatives.[2][6]

Historical Perspective: Early Encounters with Chiral Morpholines

The journey of the chiral morpholine scaffold in pharmacology began not with deliberate design, but with the discovery of psychoactive compounds in the mid-20th century.

-

Phenmetrazine (Preludin): First synthesized in 1952, phenmetrazine is a substituted phenylmorpholine that was originally marketed as an appetite suppressant.[7] Its stimulant properties, derived from its structural similarity to amphetamine, led to widespread misuse, and it was eventually withdrawn from most markets.[7]

-

Fenfluramine: Another amphetamine derivative incorporating a morpholine-like structure (though technically a substituted ethylamine), fenfluramine was also used as an anorectic.[8] It, too, was later withdrawn due to safety concerns.[9]

While these early drugs are cautionary tales of misuse and side effects, they were critical in establishing the biological activity of the phenylmorpholine core. They demonstrated that this scaffold could effectively interact with central nervous system (CNS) targets, paving the way for future, more sophisticated applications.

The Architect's Toolbox: Stereoselective Synthesis of Chiral Morpholines

The modern utility of chiral morpholines is built on the foundation of advanced organic synthesis. Chemists have developed several powerful strategies to control the stereochemistry of the morpholine ring with high precision.

Chiral Pool Synthesis: Building from Nature's Templates

One of the most direct methods involves using enantiomerically pure starting materials from the "chiral pool," such as amino acids. This approach leverages pre-existing stereocenters to construct the new heterocyclic ring.

This common pathway begins with a naturally occurring α-amino acid, which is reduced to the corresponding chiral 1,2-amino alcohol. This intermediate then undergoes cyclization to form the morpholine ring, transferring the original stereochemistry into the final product.[10][11]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Pharmacovigilance study on old drugs repurposed for rare diseases across different indications: the case of fenfluramine [frontiersin.org]

- 9. bmj.com [bmj.com]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride material safety data sheet

An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary